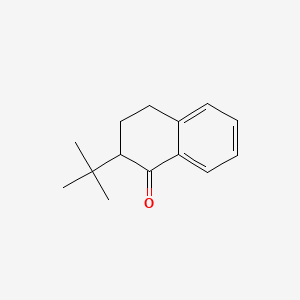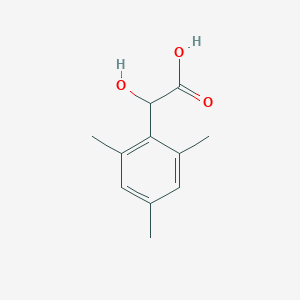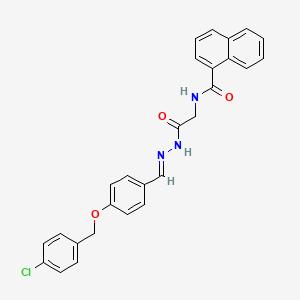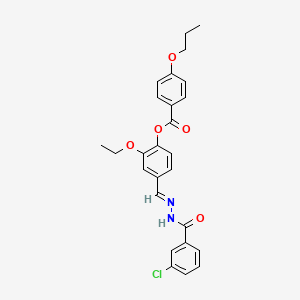
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone: is an organic compound belonging to the class of naphthalenones It is characterized by a tert-butyl group attached to the second carbon of a dihydronaphthalenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Alkylation: The naphthalene derivative undergoes Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group.
Reduction: The resulting product is then subjected to catalytic hydrogenation to reduce the aromatic ring, forming the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of naphthalene derivatives and tert-butyl chloride.
Catalysts: Employing efficient catalysts to ensure high yield and purity.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated naphthalenone derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-1-naphthol: Similar structure but with a hydroxyl group instead of a ketone.
2-tert-Butyl-1-naphthaldehyde: Contains an aldehyde group instead of a ketone.
2-tert-Butyl-1-naphthoic acid: Features a carboxylic acid group.
Uniqueness
2-tert-Butyl-3,4-dihydro-1(2H)-naphthalenone is unique due to its dihydronaphthalenone structure, which imparts distinct chemical properties and reactivity compared to its fully aromatic or fully saturated counterparts.
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-tert-butyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)15/h4-7,12H,8-9H2,1-3H3 |
Clé InChI |
UEAGJMQDBXPLBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)








![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)


